molecular formula C28H56O2 B12645721 2-Octyldodecyl octanoate CAS No. 94277-31-3

2-Octyldodecyl octanoate

Cat. No.: B12645721
CAS No.: 94277-31-3
M. Wt: 424.7 g/mol
InChI Key: BQICHPILIPUDHG-UHFFFAOYSA-N
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Description

2-Octyldodecyl octanoate is an ester compound with the molecular formula C28H56O2 and a molecular weight of 424.74 g/mol . It is commonly used in the cosmetic and personal care industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is also known for its stability and non-greasy texture, making it a popular ingredient in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octyldodecyl octanoate can be synthesized through the esterification reaction between 2-octyldodecanol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Octyldodecyl octanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 2-octyldodecanol and octanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a new ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.

Major Products Formed

Scientific Research Applications

2-Octyldodecyl octanoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-octyldodecyl octanoate is its ability to act as an emollient. It forms a protective layer on the skin, reducing water loss and providing a smooth texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octyldodecyl octanoate stands out due to its unique combination of stability, non-greasy texture, and excellent emollient properties. Its ability to enhance the skin barrier function and provide a smooth feel makes it a preferred choice in various formulations .

Properties

CAS No.

94277-31-3

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

2-octyldodecyl octanoate

InChI

InChI=1S/C28H56O2/c1-4-7-10-13-15-16-19-21-24-27(23-20-18-14-11-8-5-2)26-30-28(29)25-22-17-12-9-6-3/h27H,4-26H2,1-3H3

InChI Key

BQICHPILIPUDHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCC

Origin of Product

United States

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